Rhodamine B hydrazide

Overview

Description

Synthesis Analysis

RBH is synthesized through the reaction of rhodamine B with hydrazine hydrate, resulting in a compound that combines the fluorescence properties of rhodamine with the reactivity of the hydrazide group. This modification enables RBH to selectively bind or react with specific molecules or ions, making it useful for sensing applications. The synthesis process has been optimized to achieve high yields and purity under controlled conditions, including microwave-assisted synthesis for efficiency (Abebe et al., 2018).

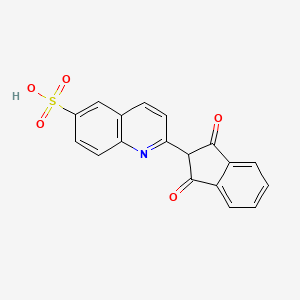

Molecular Structure Analysis

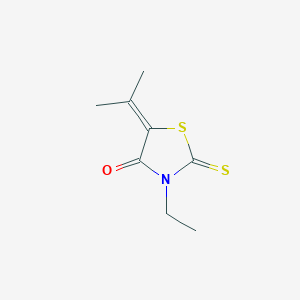

RBH retains the characteristic xanthene structure of rhodamine derivatives, with the addition of a hydrazide group that influences its chemical behavior and spectral properties. The molecular structure of RBH allows for its specific interaction with target molecules, contributing to its selectivity and sensitivity as a probe. The structural modifications introduced by the hydrazide group have been explored through various spectroscopic and theoretical methods to understand their impact on the probe's properties.

Chemical Reactions and Properties

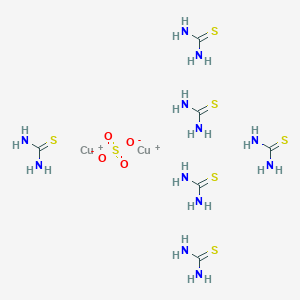

RBH undergoes specific chemical reactions based on its hydrazide functionality, such as with copper ions leading to a color change from colorless to pink due to the spirolactam ring-opening and hydrolysis of the hydrazide unit. This reaction mechanism has been utilized for the selective detection of copper ions in aqueous media, demonstrating RBH's potential as a chemodosimeter (Zhi-Qiang Hu et al., 2011).

Physical Properties Analysis

The physical properties of RBH, including its fluorescence characteristics, are influenced by its molecular structure. RBH typically exhibits high fluorescence intensity and stability across a broad pH range, making it suitable for various applications in biological and environmental contexts. Its ability to penetrate cell membranes without pretreatment and specifically react with intracellular species further highlights its utility in bio-imaging applications (Mamiko Asano et al., 2014).

Chemical Properties Analysis

RBH's chemical properties, particularly its reactivity with specific ions and radicals, underpin its application in sensing and imaging. It has demonstrated sensitivity and selectivity towards nitric oxide, hydroxyl radicals, and copper ions, among others. These interactions result in significant changes in fluorescence, enabling the detection and imaging of these species in various biological and environmental samples. The chemical behavior of RBH, including its reaction mechanisms and interaction with metal ions, has been extensively studied to develop analytical methods and sensing technologies (Y. Meng, 2014).

Scientific Research Applications

Bio-Imaging in Plant Cells

Rhodamine B hydrazide (RBH) is an effective tool for detecting hydroxyl radicals in plant cells. Its easy insertion into cells without pretreatment and specific reaction with intracellular hydroxyl radicals make it a powerful tool for bio-imaging in botanical studies (Asano et al., 2014).

Detection of Nitric Oxide in Cells

RBH is used to detect nitric oxide (NO) in cells. It forms fluorescent rhodamine B in response to NO, and this reaction mechanism is stable over a broad pH range. This property makes RBH suitable for detecting both exogenously and endogenously generated NO in macrophage cells, thereby aiding in cell imaging studies (Wu et al., 2011).

Chemosensors for Metal Ions

This compound derivatives act as fluorescent and colorimetric chemosensors for metal ions like Cu2+. These derivatives display selective “off-on” changes in response to Cu2+ ions, making them useful in environmental and biological studies for metal ion detection (Dong et al., 2010).

Fluorescent Labeling of Glycoconjugates

RBH derivatives are employed in the fluorescent labeling of glycoconjugates on cell surfaces or in solutions. This application is significant in the study of cell surface events, such as modification of cell surface sialic acid and galactose residues (Wilchek et al., 1980).

Spectrofluorimetric Determination of Chromium(VI)

RBH is used in a fluorogenic method for determining chromium(VI) in water. The method is based on the oxidation of RBH by potassium dichromate in acidic conditions, leading to the formation of highly fluorescent rhodamine B (Xiang et al., 2007).

Monitoring of Corrosion

RBH has been synthesized for use in monitoring corrosion, particularly for mild steel in acidic solutions. It serves as a fluorescence spectrometric tool, showcasing its potential in industrial applications related to metal corrosion (Meng, 2014).

Environmental Applications

RBH-modified Fe3O4 microspheres have been developed for the selective detection and removal of mercury ions from water. This application is vital for environmental monitoring and remediation, particularly in detecting and managing heavy metal contamination (Wang et al., 2013).

Mechanism of Action

Target of Action

Rhodamine B hydrazide is a water-soluble fluorescent probe . It is primarily used for the detection of various ions and radicals, including copper ions (Cu2+) , mercury ions (Hg2+) , peroxynitrite , nitric oxide (NO) , and hydroxyl radicals . These targets play crucial roles in various biological and chemical processes.

Mode of Action

This compound interacts with its targets through a process known as electrooxidation . This process involves the transfer of electrons between the compound and its targets. The electrooxidation of this compound in acetonitrile produces rhodamine B, a phtalazinone derivative, and a phenanthrenone derivative . These compounds exhibit fluorescence bands peaked at 580, 645, and 770 nm, respectively . The electrooxidation mechanism probably involves diazo, diazonium, and acylium intermediates .

Biochemical Pathways

It is known that the compound’s interaction with its targets can lead to changes in their electrochemical properties . This can affect various biochemical pathways, particularly those involving the targets’ redox reactions.

Pharmacokinetics

Its water-soluble nature suggests that it may have good bioavailability .

Result of Action

The interaction of this compound with its targets results in changes in their electrochemical properties . This can lead to changes in their fluorescence properties, which can be detected and measured . This makes this compound a valuable tool for detecting and measuring the presence and concentration of its targets in various environments .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s fluorescence response can be affected by the presence of different stimuli, including electric potential . Additionally, the compound’s action can be influenced by the pH and the concentration of the solvent .

Safety and Hazards

Future Directions

Rhodamine-based chemosensors have sparked considerable interest in recent years due to their remarkable photophysical properties . The usage of rhodamine-based chemosensors has created significant potential in a range of disciplines, including biological and environmental sensing as well as logic gate applications .

Biochemical Analysis

Biochemical Properties

Rhodamine B hydrazide plays a significant role in biochemical reactions, particularly in the detection of metal ions such as copper and mercury. The compound interacts with these ions through a specific binding mechanism, leading to a change in its fluorescence properties. This interaction is based on the classical opening of the spiroatom ring of rhodamine, which results in a visible color change and an enhancement in fluorescence intensity . This compound has been shown to interact with various enzymes and proteins, including those involved in oxidative stress responses and metal ion homeostasis. The nature of these interactions often involves the formation of stable complexes, which can be detected and quantified using fluorescence spectroscopy.

Cellular Effects

This compound has been studied for its effects on various cell types and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells by generating reactive oxygen species, which can lead to changes in gene expression and activation of stress response pathways . Additionally, this compound has been shown to affect cellular metabolism by interacting with key metabolic enzymes, leading to alterations in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by binding to specific metal ions, such as copper and mercury, through a coordination complex. This binding leads to the opening of the spiroatom ring, resulting in a fluorescent signal that can be detected and measured . Additionally, this compound can inhibit or activate certain enzymes involved in oxidative stress responses, further influencing cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its fluorescence properties can degrade over time, especially in the presence of light and oxygen . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dependent on the concentration and duration of exposure to the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a sensitive chemosensor for detecting metal ions, with minimal toxic effects . At higher doses, this compound can induce oxidative stress and cause adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at specific concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and metal ion homeostasis. The compound interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, such as the mitochondria and lysosomes, where it exerts its effects on cellular function . The localization and accumulation of this compound are influenced by its chemical properties, including its hydrophobicity and charge.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often targeted to the mitochondria and lysosomes, where it can induce oxidative stress and alter cellular metabolism . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper localization and function within the cell.

properties

IUPAC Name |

2-amino-3',6'-bis(diethylamino)spiro[isoindole-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O2/c1-5-30(6-2)19-13-15-23-25(17-19)34-26-18-20(31(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(33)32(28)29/h9-18H,5-8,29H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDHTIVYKKLOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400828 | |

| Record name | Rhodamine B hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74317-53-6 | |

| Record name | Rhodamine B hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodamine B hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one](/img/structure/B1229805.png)

![[(Benzylamino)-phenylmethyl]phosphonic acid](/img/structure/B1229812.png)

![3-Amino-2-[(3-hydroxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-3-mercapto-2-propenenitrile](/img/structure/B1229819.png)

![(1R,4S,5R,9S,10S,13S,15S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1229823.png)